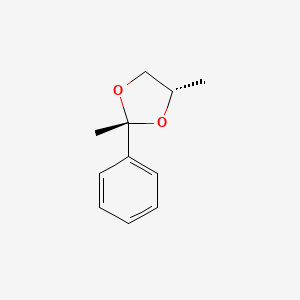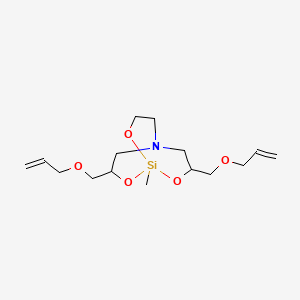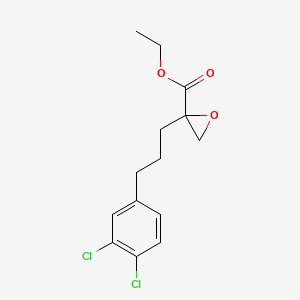
Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a chemical compound with the molecular formula C20H32N2O3S. It is also known by other names such as Carbosulfan . This compound is primarily used as an insecticide and has significant applications in agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with ethylthio isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates.
Applications De Recherche Scientifique
Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its effects on insect physiology and behavior.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is widely used as an insecticide in agriculture to protect crops from pests.
Mécanisme D'action
The mechanism of action of Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (Carbofuran)
- Carbamic acid, [(dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, [(diethylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its specific ethylthio group, which imparts distinct chemical properties and biological activity. This makes it particularly effective as an insecticide compared to other similar compounds.
Propriétés
Numéro CAS |
50539-81-6 |
|---|---|
Formule moléculaire |
C14H19NO3S |
Poids moléculaire |
281.37 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-ethylsulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C14H19NO3S/c1-5-19-15(4)13(16)17-11-8-6-7-10-9-14(2,3)18-12(10)11/h6-8H,5,9H2,1-4H3 |
Clé InChI |
RJPCOPJDCSLQER-UHFFFAOYSA-N |
SMILES canonique |
CCSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)

![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)




![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)

![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)


